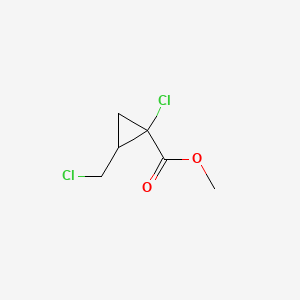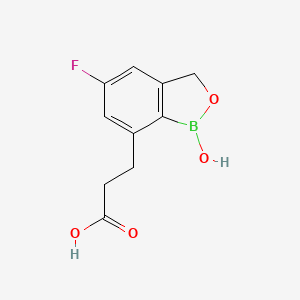
P-Azoxyanisole-D6 (O,O-dimethyl-D6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Azoxyanisole-D6 (O,O-dimethyl-D6): is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-Azoxyanisole-D6 (O,O-dimethyl-D6) typically involves the deuteration of P-Azoxyanisole. The process includes the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents .
Industrial Production Methods: Industrial production of P-Azoxyanisole-D6 (O,O-dimethyl-D6) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: P-Azoxyanisole-D6 (O,O-dimethyl-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: P-Azoxyanisole-D6 (O,O-dimethyl-D6) is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies .
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs .
Industry: In the industrial sector, P-Azoxyanisole-D6 (O,O-dimethyl-D6) is used in the development of new materials and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of P-Azoxyanisole-D6 (O,O-dimethyl-D6) involves the incorporation of deuterium atoms into various molecular structures. This incorporation can affect the physical and chemical properties of the molecules, including their stability, reactivity, and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
P-Azoxyanisole: The non-deuterated form of the compound.
P-Azoxyanisole-D3: A partially deuterated form with fewer deuterium atoms.
O,O-Dimethyl-D6: Another deuterated compound with similar properties.
Uniqueness: P-Azoxyanisole-D6 (O,O-dimethyl-D6) is unique due to its high level of deuteration, which provides distinct advantages in scientific research, including enhanced stability and the ability to trace molecular transformations accurately.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
oxido-[4-(trideuteriomethoxy)phenyl]-[4-(trideuteriomethoxy)phenyl]iminoazanium |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3/i1D3,2D3 |
InChI Key |
KAEZRSFWWCTVNP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC([2H])([2H])[2H])[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



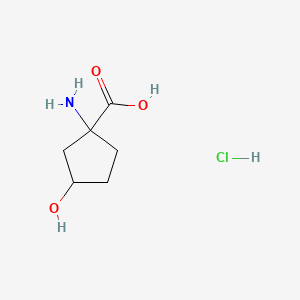
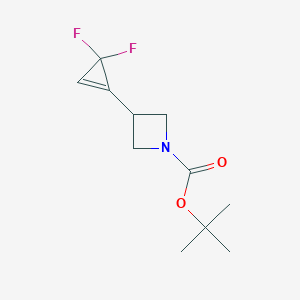
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
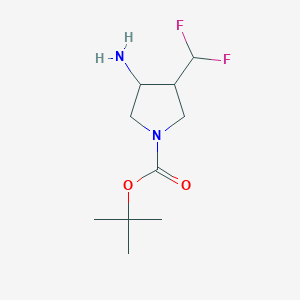
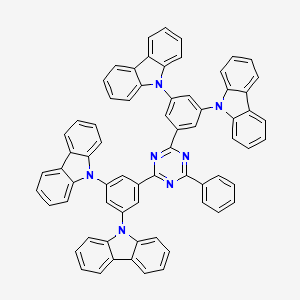
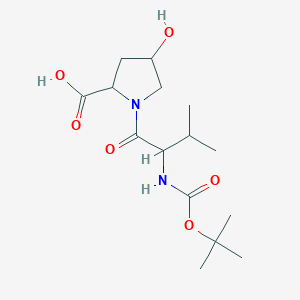
![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)
